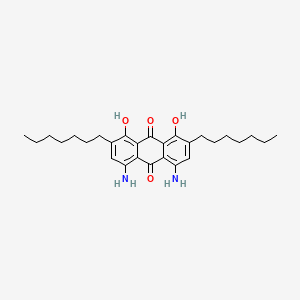
4,5-Diamino-2,7-diheptyl-1,8-dihydroxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Diamino-2,7-diheptyl-1,8-dihydroxyanthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and medicinal chemistry. This particular compound is characterized by its unique structure, which includes amino and hydroxy groups attached to an anthracene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diamino-2,7-diheptyl-1,8-dihydroxyanthracene-9,10-dione typically involves the reduction of 1,8-dihydroxy-4,5-dinitroanthraquinone or the cleavage of sulfonic acid groups from the corresponding 2,7-disulfonic acid . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. similar anthraquinone derivatives are produced using large-scale chemical reactors that allow for precise control of temperature, pressure, and reactant concentrations. These methods ensure consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4,5-Diamino-2,7-diheptyl-1,8-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its hydroxyanthracene form.
Substitution: Amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinones and hydroxyanthracenes, which have applications in dye synthesis and medicinal chemistry.
Scientific Research Applications
4,5-Diamino-2,7-diheptyl-1,8-dihydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of anthraquinone-based therapeutics.
Mechanism of Action
The mechanism of action of 4,5-Diamino-2,7-diheptyl-1,8-dihydroxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound’s amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,8-Diamino-4,5-dihydroxyanthraquinone: A closely related compound with similar chemical properties and applications.
2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione: Another anthraquinone derivative used in polymer synthesis.
Uniqueness
4,5-Diamino-2,7-diheptyl-1,8-dihydroxyanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its extended heptyl chains and specific positioning of amino and hydroxy groups make it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
88147-65-3 |
|---|---|
Molecular Formula |
C28H38N2O4 |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
4,5-diamino-2,7-diheptyl-1,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C28H38N2O4/c1-3-5-7-9-11-13-17-15-19(29)21-23(25(17)31)28(34)24-22(27(21)33)20(30)16-18(26(24)32)14-12-10-8-6-4-2/h15-16,31-32H,3-14,29-30H2,1-2H3 |
InChI Key |
WNTCHQFHAVLTHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC(=C2C(=C1O)C(=O)C3=C(C(=CC(=C3C2=O)N)CCCCCCC)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


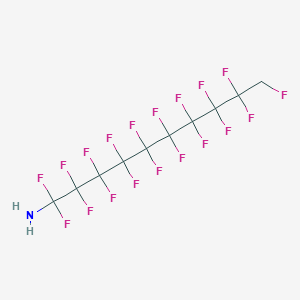
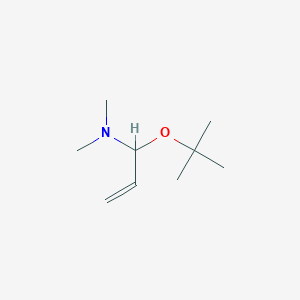
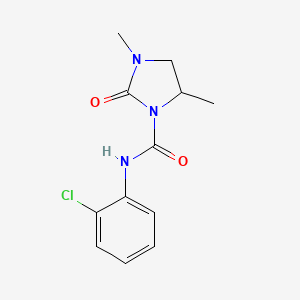
![(3-Methylphenyl){3-methyl-4-[(propan-2-yl)oxy]phenyl}methanone](/img/structure/B14379494.png)
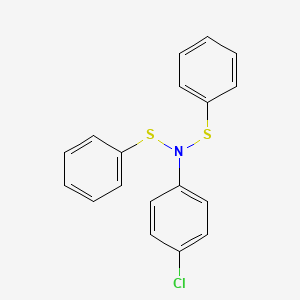
![2,4-diphenyl-6,11-dihydro-5H-pyrido[2,3-a]carbazole](/img/structure/B14379502.png)
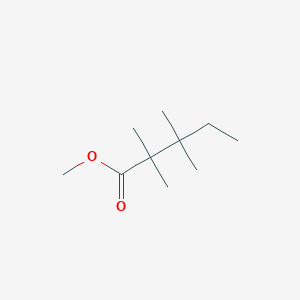
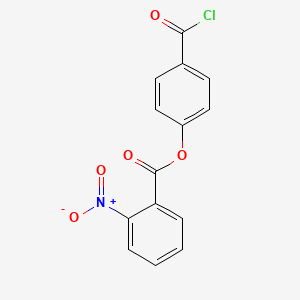
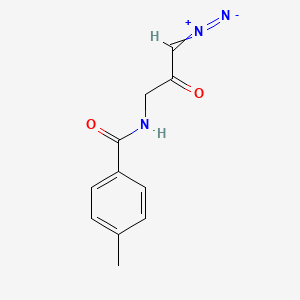
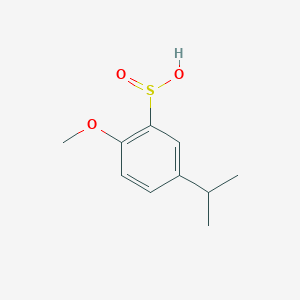
![5-(Trifluoromethyl)bicyclo[3.2.1]oct-2-ene](/img/structure/B14379533.png)

![N-(3-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14379548.png)
![N-[(Trichloromethyl)sulfanyl]-4-(trifluoromethoxy)aniline](/img/structure/B14379564.png)
